2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde
Description
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Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c7-2-4-3-1-5(3)8-6-4/h2-3,5H,1H2 |
InChI Key |
MMPFFVXFFMZBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1ON=C2C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde (CAS 2649066-45-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical properties and safety data currently available for the compound identified by CAS number 2649066-45-3, chemically known as 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde. This molecule belongs to the bicyclo[3.1.0]hexane class of compounds, a structural motif of increasing interest in medicinal chemistry and drug development due to its conformational rigidity and potential for novel pharmacological activity.
The bicyclo[3.1.0]hexane core is a key feature in a variety of biologically active molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor antagonists. The unique three-dimensional structure of this scaffold can impart favorable properties to drug candidates, influencing their binding affinity and selectivity for biological targets. This guide aims to equip researchers and drug development professionals with the essential information required for the safe handling, storage, and potential application of this compound in a laboratory setting.
Chemical Identity and Structure
The fundamental identification and structural details of CAS 2649066-45-3 are summarized in the table below.
| Identifier | Value |
| CAS Number | 2649066-45-3 |
| Chemical Name | This compound |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.1 g/mol |
The chemical structure of this compound is characterized by a fused ring system consisting of a cyclopropane and a pyrrolidine ring, with an aldehyde functional group.
Caption: Recommended workflow for the safe handling of CAS 2649066-45-3.
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended based on data from related compounds:
-
After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Fire-Fighting Measures
In the event of a fire, use extinguishing media appropriate for the surrounding environment. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
In case of a spill, wear appropriate personal protective equipment (PPE), including respiratory protection. Absorb the spill with an inert material and place it in a suitable container for disposal. Avoid generating dust. Ventilate the area of the spill.
Toxicological Information
Specific toxicological data for this compound are not available. However, the isoxazoline class of compounds, to which this molecule is structurally related, has been noted for its potential to act as non-competitive GABA receptor antagonists. While this mechanism is the basis for their use as ectoparasiticides, it also highlights a potential for neurotoxic effects in non-target species. Researchers should exercise caution and minimize exposure until more specific toxicological data becomes available.
Potential Applications in Drug Development
The 3-azabicyclo[3.1.0]hexane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of this scaffold, such as CAS 2649066-45-3, attractive starting points for drug discovery programs.
Published research on related compounds suggests potential applications in the development of therapeutics for a range of diseases. For instance, compounds incorporating the 3-azabicyclo[3.1.0]hexane core have been investigated as:
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: These are a class of oral hypoglycemics used for the treatment of type 2 diabetes.
-
Opioid Receptor Antagonists: These compounds have potential applications in the treatment of various conditions, including addiction and certain types of pain.
The unique conformational constraints of the bicyclo[3.1.0]hexane system can lead to improved potency and selectivity of drug candidates. The aldehyde functionality of CAS 2649066-45-3 also provides a reactive handle for further chemical modification and the synthesis of compound libraries for screening.
Caption: A conceptual workflow for utilizing CAS 2649066-45-3 in drug discovery.
Conclusion
This compound (CAS 2649066-45-3) is a compound with a structurally interesting and medicinally relevant scaffold. While specific physical and safety data are currently limited, by extrapolating from related compounds, a preliminary understanding of its handling requirements can be established. Researchers and drug development professionals should treat this compound with caution, adhering to best laboratory practices and conducting thorough risk assessments. The potential of the 3-azabicyclo[3.1.0]hexane core in developing novel therapeutics underscores the importance of further investigation into the properties and biological activities of this and related molecules.
References
- At the time of writing, no direct peer-reviewed publications detailing the synthesis, properties, or applications of CAS 2649066-45-3 were identified. The information presented is based on data from chemical supplier databases and scientific literature on structurally related compounds. For further information, please consult the product pages of chemical suppliers such as Sigma-Aldrich (MilliporeSigma) and Aaron Chemistry.
Troubleshooting & Optimization
Stability of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde in acidic conditions
Prepared by the Senior Application Scientist Team
Introduction
This guide provides in-depth technical support for researchers working with 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde and related bicyclic isoxazoline systems. While this specific molecule is a novel scaffold with limited published stability data, this document synthesizes established principles of isoxazoline and strained-ring chemistry to anticipate and troubleshoot challenges encountered during synthesis, purification, and handling, particularly under acidic conditions. The core structure, featuring a strained cyclopropane fused to an isoxazoline ring, presents unique stability considerations that are critical for experimental success.
The relatively weak N-O bond inherent to the isoxazoline heterocycle is a key focal point for potential degradation.[1] This lability can be exacerbated by the significant ring strain of the bicyclo[3.1.0]hexane framework and the electronic influence of the C4-carbaldehyde substituent. This guide is structured to provide both foundational knowledge through FAQs and actionable solutions through a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
The primary concern is the acid-catalyzed cleavage of the strained bicyclic ring system. The most probable pathway begins with the protonation of the nitrogen atom of the isoxazoline ring. This protonation activates the inherently weak N-O bond, making it susceptible to cleavage. The significant strain energy of the fused cyclopropane ring can facilitate this ring-opening process, leading to a cascade of reactions that result in decomposition or rearrangement of the molecule. Several studies on related bicyclic isoxazolines note their lability in the presence of strong acids.[2]
Q2: What is the most likely mechanism of degradation under acidic treatment?
The degradation is likely initiated by protonation of the imine nitrogen, followed by cleavage of the N-O bond. This generates a carbocationic intermediate that is stabilized by the adjacent cyclopropane ring. This intermediate can then undergo several transformations:
-
Ring-Opening/Hydrolysis: The most direct pathway involves the nucleophilic attack of water on the carbocation or the adjacent aldehyde, leading to the opening of the isoxazoline ring to form a more stable, acyclic β-hydroxy ketone or a related derivative after hydrolysis.
-
Rearrangement: Similar 2-oxa-3-azabicyclo[3.1.0]hex-3-ene intermediates have been shown to be unstable and can undergo rearrangements such as the Lossen rearrangement, particularly if substituents on the aryl group at the 4-position are electron-donating.[3] While the C4-carbaldehyde is electron-withdrawing, the potential for complex molecular rearrangements should not be discounted.
-
Cyclopropane Ring Opening: Strong acidic conditions can also promote the opening of the highly strained cyclopropane ring, leading to a variety of linear or monocyclic products.
Below is a diagram illustrating the proposed initial steps of acid-catalyzed degradation.
Sources
- 1. Isoxazoline - Wikipedia [en.wikipedia.org]
- 2. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity [mdpi.com]
- 3. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ring opening of cyclopropane-fused isoxazolines during purification
Topic: Preventing Ring Opening During Purification Ticket ID: ISO-CYC-9982 Priority: Critical (Compound Stability Risk)
Introduction: The "Spring-Loaded" Mechanism
Welcome to the Technical Support Center. You are likely here because your cyclopropane-fused isoxazoline is decomposing during purification.
The Root Cause: Your molecule contains two high-energy structural motifs fused together:
-
Isoxazoline Ring: Contains a labile N-O bond susceptible to heterolytic cleavage.
-
Cyclopropane Ring: Possesses significant ring strain (
27.5 kcal/mol).
The Failure Mode: Standard silica gel is acidic (pH 4–5 due to silanol groups, Si-OH). When your compound adsorbs onto silica, the acidic sites protonate the isoxazoline nitrogen or oxygen. This protonation lowers the activation energy for ring opening. The strain energy of the fused cyclopropane ring acts as a thermodynamic driving force, effectively "spring-loading" the molecule to fragment or rearrange (often into enaminoketones or pyrroles) to relieve this strain.
Module 1: Diagnostic Workflow
Before proceeding with purification, confirm the stability profile of your crude material using this decision matrix.
Figure 1: Diagnostic workflow to determine stationary phase compatibility. The 2D-TLC technique is the gold standard for detecting on-column decomposition.
Module 2: The Silica Gel Trap (Troubleshooting & FAQs)
Q: Why does my product turn brown/black on the column?
A: This is the visual signature of acid-catalyzed polymerization or ring opening.
-
Mechanism: The acidic silanol sites (
) act as Lewis acids. They coordinate to the isoxazoline oxygen, triggering N-O bond cleavage. The resulting open-chain intermediates (often -amino ketones or nitriles) are highly reactive and polymerize, creating a "stuck" brown band at the baseline. -
Fix: You must neutralize the silica.[1] See the Triethylamine Protocol below.
Q: My compound was pure by NMR but vanished after the column. Where did it go?
A: If you didn't see a brown band, you likely experienced hydrolytic ring opening followed by elution of a polar byproduct that is stuck on the silica or washed out in the solvent front.
-
Check: Did you use MeOH? Methanol is nucleophilic and can attack the activated isoxazoline ring.
-
Fix: Switch to aprotic polar modifiers like EtOAc or Acetone, or strictly use deactivated silica.
Q: Can I just use Alumina?
A: Yes, but with caveats.
-
Neutral Alumina (Brockmann Grade III): Excellent for acid-sensitive isoxazolines. It lacks the acidic protons of silica.
-
Basic Alumina: Avoid. The isoxazoline protons (especially at the C3/C4 positions) can be acidic. Basic alumina may trigger deprotonation and subsequent elimination/aromatization (isoxazole formation).
Module 3: Stationary Phase Compatibility Data
Comparison of stationary phases for cyclopropane-fused isoxazolines.
| Stationary Phase | Acidity (pH) | Risk Level | Recommended For |
| Standard Silica Gel (60 Å) | 4.0 – 5.0 | HIGH | Only very robust derivatives. |
| TEA-Deactivated Silica | 7.0 – 7.5 | LOW | Standard Operating Procedure (SOP). |
| Neutral Alumina | 7.0 – 7.5 | LOW | Highly labile compounds; acid-sensitive acetals. |
| Florisil (Mg-Silicate) | 8.5 | MEDIUM | Semi-stable compounds; fast filtration. |
| Reverse Phase (C18) | Neutral | VERY LOW | Highly polar or extremely labile compounds. |
Module 4: The "Golden Standard" Protocols
Protocol A: The Triethylamine (TEA) Buffering Method
Use this for 90% of cyclopropane-fused isoxazoline purifications.
-
Mobile Phase Prep: Prepare your eluent system (e.g., Hexane/EtOAc).[1] Add 1% v/v Triethylamine (Et
N) to the entire volume of solvent. -
Slurry Packing: Suspend the silica gel in the TEA-containing solvent. Do not dry pack.
-
The Pre-Flush (Critical): Flush the packed column with 2 column volumes (CV) of the TEA-solvent. This ensures the entire length of the silica bed is neutralized (silanol groups are capped as ammonium salts).
-
Loading: Dissolve your crude in a minimum amount of the TEA-solvent (or Toluene) and load.
-
Elution: Run the column using the TEA-spiked solvent.
-
Post-Column: Rotavap fractions immediately. The TEA is volatile and will be removed, leaving the neutral product.
Protocol B: The "Flash Filtration" (Short Plug)
Use this if the compound is too unstable for a full column.
-
Use a wide-diameter sintered glass funnel.
-
Pack a short pad of Neutral Alumina (2–3 cm height).
-
Apply crude.[2]
-
Apply vacuum and wash rapidly with a polarity gradient.
-
Collect fractions in < 5 minutes total contact time.
Module 5: Mechanistic Visualization
Understanding why the ring opens helps you prevent it.
Figure 2: Competition between acid-catalyzed decomposition and TEA protection. TEA effectively blocks the catalytic acidic sites.
References
-
BenchChem Technical Support. (2025).[1][4][5] Purification of Cyclopropane-Containing Alkaloids: Troubleshooting & Optimization. Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Department of Chemistry.[6] Retrieved from
-
Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.[7][8] Chemistry – A European Journal. Retrieved from
-
Pagar, V. V., et al. (2023).[6] Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Institutes of Health (PMC). Retrieved from
-
Kociolek, M. G., & Chin, C. (2024). Ring-Opening of 4-Isoxazolines: Competitive Formation of Enamino Derivatives. Heterocycles. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Distinctive IR signals for isoxazoline vs isoxazole aldehyde derivatives
[1]
Executive Summary: The Aromaticity Divergence
For medicinal chemists and process engineers, distinguishing isoxazole (aromatic) from isoxazoline (dihydro, non-aromatic) derivatives is a frequent critical quality attribute (CQA) checkpoint, particularly during oxidation/dehydrogenation synthetic steps.[1][2]
While NMR (
-
Isoxazole Aldehydes: Exhibit conjugated carbonyl signals and exclusively aromatic C-H stretching (
), coupled with characteristic "ring breathing" vibrations.[1][2] -
Isoxazoline Aldehydes: Exhibit interrupted conjugation (depending on regiochemistry), distinct imine-like C=N stretches, and crucial aliphatic C-H stretching (
) from the carbons at positions 4 and 5.[1][2]
Theoretical Basis: Electronic & Vibrational Causality[1][2]
To interpret the spectra accurately, one must understand the electronic environment affecting the force constant (
The Conjugation Effect on Carbonyls (C=O)[2]
-
Isoxazole (Fully Conjugated): The isoxazole ring is a
-electron aromatic system.[2] An aldehyde group attached at C3, C4, or C5 is inherently conjugated with the ring.[1] This delocalization reduces the double-bond character of the carbonyl, lowering its stretching frequency (wavenumber).[2] -
Isoxazoline (Partially/Non-Conjugated):
The Ring Saturation Effect (C-H & C=N)[2]
-
C-H Stretching: The most reliable "self-validating" signal.[2] Isoxazolines possess methylene (-CH
-) or methine (-CH-) groups at C4/C5, showing strong absorption below .[2] Isoxazoles lack these centers. -
C=N Stretching: In isoxazoles, the C=N vibration couples with C=C modes (skeletal ring vibrations).[1][2] In isoxazolines, the C=N is more isolated and "imine-like," often appearing as a distinct, sharper band.
Comparative Spectral Analysis
Primary Diagnostic Zones
| Functional Group | Vibration Mode | Isoxazole Aldehyde (Aromatic) | Isoxazoline Aldehyde (Dihydro) | Mechanistic Insight |
| Aldehyde (C=O) | Stretching ( | 1690 – 1710 cm⁻¹ | 1720 – 1740 cm⁻¹ (if at C5)1695 – 1715 cm⁻¹ (if at C3) | Conjugation lowers frequency.[1][2] A C5-aldehyde on isoxazoline is isolated (higher |
| Ring C-H | Stretching ( | 3100 – 3000 cm⁻¹ (Weak, sharp) | 2980 – 2850 cm⁻¹ (Medium, aliphatic) | CRITICAL DIFFERENTIATOR. Presence of |
| Ring C=N | Stretching ( | 1640 – 1560 cm⁻¹ (Mixed with C=C ring modes) | 1620 – 1590 cm⁻¹ (Distinct C=N imine band) | Isoxazole shows multiple "skeletal" bands; Isoxazoline shows a cleaner C=N peak.[1][2] |
| N-O Bond | Stretching ( | 1170 – 1110 cm⁻¹ | 1120 – 1080 cm⁻¹ | Aromaticity strengthens the N-O bond in isoxazole (higher |
| Aldehyde C-H | Fermi Resonance | 2830 & 2720 cm⁻¹ | 2830 & 2720 cm⁻¹ | Present in both. Used to confirm the aldehyde moiety itself.[2] |
The "Fingerprint" Region (1500 – 600 cm⁻¹)[2]
-
Isoxazole: Look for a pattern of 2-3 sharp bands between 1600–1350 cm⁻¹ representing the aromatic ring stretching (similar to pyridine/benzene).[2] A strong "breathing" mode often appears near 1000–900 cm⁻¹ .
-
Isoxazoline: Lacks the complex aromatic overtone patterns.[2] The spectrum is generally simpler in the fingerprint region unless complex substituents are present.[2]
Visual Decision Logic (Spectral Matrix)
The following decision tree illustrates the logical flow for identifying the derivative type based on IR signals.
Caption: Logical workflow for distinguishing isoxazoline from isoxazole using C-H and C=O spectral markers.
Experimental Protocol: Monitoring Aromatization
A common synthetic workflow involves the oxidation of a 2-isoxazoline intermediate to a fully aromatic isoxazole. This protocol describes how to track this conversion using FT-IR.
Objective
To confirm the complete oxidation of 5-substituted-2-isoxazoline-3-carbaldehyde to 5-substituted-isoxazole-3-carbaldehyde .
Methodology
-
Baseline Acquisition: Acquire the IR spectrum of the pure isoxazoline starting material.[2] Note the intensity of the
C-H stretches ( ) and the C=N band position.[1][2] -
Reaction Sampling:
-
Take a 50 µL aliquot of the reaction mixture.
-
Perform a mini-workup: Partition between EtOAc (0.5 mL) and Brine (0.5 mL).
-
Dry the organic layer over MgSO₄ and evaporate onto the ATR crystal (or cast a film on a KBr window).[2]
-
-
Spectral Monitoring:
-
Target Disappearance: Monitor the decrease of the aliphatic C-H bands (
).[1][2] -
Target Appearance: Monitor the shift of the C=O band. If the starting material was a 5-formyl isoxazoline (
), the product (aromatic 5-formyl isoxazole) will shift to due to newly formed conjugation.[2] -
Ring Modes: Look for the emergence of sharp aromatic ring "breathing" bands around
.[1][2]
-
Validation Criteria (Self-Check)
References
-
Vibrational Assignment of Isoxazole: Robertson, E. G., et al. "Vibrational assignment of isoxazole aided by rovibrational data and density functional theory."[1][3] Chemistry, 2005.[1][3][4] Link
-
Isoxazoline Synthesis & Characterization: Kotwal, U., et al. "Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives."[1][5] International Journal of Pharmaceutical Sciences and Medicine, 2022.[1][5] Link
-
IR Functional Group Frequencies: University of Colorado Boulder. "IR Spectroscopy Tutorial: Aldehydes." Link
-
Isoxazole vs Isoxazoline Hybrids: "Structures of isoxazole and isoxazoline‐based hybrids with therapeutic potentials."[6] ResearchGate.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsm.com [ijpsm.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Chromatographic Separation of Diastereomers in Bicyclic Isoxazoline Synthesis
Abstract
The synthesis of bicyclic isoxazolines, cornerstone scaffolds in medicinal chemistry, frequently proceeds via [3+2] cycloaddition reactions, which can generate multiple stereocenters and result in complex diastereomeric mixtures.[1][2][3] The isolation of a single, desired diastereomer is paramount for downstream pharmacological evaluation, yet it presents a significant purification challenge due to the subtle physicochemical differences between these stereoisomers. This guide provides an in-depth comparison of modern chromatographic techniques for the separation of bicyclic isoxazoline diastereomers. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presenting experimental data and detailed protocols to empower researchers in developing robust and efficient separation methods.
The Stereochemical Challenge in Bicyclic Isoxazoline Synthesis
The power of the 1,3-dipolar cycloaddition reaction to rapidly build molecular complexity is also the source of its primary purification challenge.[1][2][3][4][5] When an alkene dipolarophile reacts with a nitrile oxide, new stereocenters are often formed. In the context of bicyclic systems, the facial selectivity of the cycloaddition dictates the relative orientation of the newly formed ring, leading to diastereomeric products (e.g., exo vs. endo isomers).
These diastereomers share the same molecular weight and connectivity, differing only in the three-dimensional arrangement of atoms. Consequently, their physical properties, such as polarity, solubility, and boiling point, are often remarkably similar. This similarity renders traditional purification techniques like standard silica gel column chromatography ineffective for achieving baseline separation, necessitating the use of higher-resolution chromatographic methods.[6]
Comparative Analysis of Chromatographic Strategies
The key to separating diastereomers lies in exploiting subtle differences in their interaction with a stationary phase. Both HPLC and SFC offer powerful platforms for achieving this, with the choice of technique and column chemistry being critical for success.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a workhorse for purification in synthetic chemistry. For diastereomer separations, both normal-phase (NP) and reversed-phase (RP) modes can be effective, with the choice depending on the overall polarity of the isoxazoline derivatives.
-
Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/ethanol). NP-HPLC is often the preferred starting point for separating diastereomers of moderately polar to non-polar compounds.[7] The separation is driven by polar interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the stationary phase. Subtle differences in the spatial arrangement of polar functional groups in diastereomers can lead to differential retention and, therefore, separation.[7]
-
Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18, C8) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8] While generally used for more polar compounds, RP-HPLC can also effectively separate diastereomers, particularly when hydrophobic interactions play a key role in the retention mechanism.[8][9] The shape of the molecule and the presentation of hydrophobic regions to the stationary phase can differ between diastereomers, enabling separation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a premier technique for chiral and achiral isomer separations, including diastereomers.[10][11][12] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier (e.g., methanol, ethanol).[12][]
Key Advantages of SFC for Diastereomer Separation:
-
High Efficiency & Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates without sacrificing chromatographic efficiency, leading to significantly shorter run times compared to HPLC.[14]
-
Unique Selectivity: SFC operates in a normal-phase mode, but the properties of the supercritical fluid mobile phase can provide unique selectivities that are often orthogonal to those seen in NP-HPLC.[10][15]
-
Reduced Solvent Consumption: Using CO2 as the main mobile phase dramatically reduces the consumption of organic solvents, making SFC a greener and more cost-effective technique.[11]
-
Simplified Post-Processing: The CO2 mobile phase vaporizes upon depressurization, simplifying sample recovery and leaving the analyte in a small volume of the modifier.[12]
Recent studies have shown that for diverse sets of drug-like compounds, gradient non-chiral SFC was more successful than traditional non-chiral HPLC for diastereomer separations.[15]
Method Development and Case Study
A systematic approach is crucial for efficiently developing a separation method. The following workflow outlines a typical strategy, comparing HPLC and SFC approaches.
Diagram: Method Development Workflow for Diastereomer Separation
Caption: A systematic workflow for developing a robust chromatographic separation method for bicyclic isoxazoline diastereomers.
Case Study Data: Comparison of SFC and HPLC
Consider a hypothetical bicyclic isoxazoline product mixture (Diastereomers A and B). The following table summarizes the screening results from both SFC and HPLC platforms.
| Parameter | SFC Method | NP-HPLC Method | RP-HPLC Method |
| Column | ACQUITY UPC² Torus 2-PIC (1.7 µm, 3.0 x 100 mm) | Luna Silica (5 µm, 4.6 x 150 mm) | XBridge C18 (3.5 µm, 4.6 x 150 mm)[9] |
| Mobile Phase | CO₂ / Methanol (Gradient) | Hexane / Ethanol (85:15, Isocratic) | Water / Acetonitrile (Gradient) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40 °C | Ambient | Ambient |
| Back Pressure | 1500 psi | N/A | N/A |
| Retention Time (Diastereomer A) | 2.15 min | 8.54 min | 12.31 min |
| Retention Time (Diastereomer B) | 2.48 min | 9.12 min | 12.55 min |
| Resolution (Rs) | 2.10 | 1.25 | 0.88 |
| Run Time | 5 min | 15 min | 20 min |
Analysis of Results:
In this case study, the SFC method provided a superior outcome . It delivered baseline resolution (Rs > 1.5) in a fraction of the time required by the HPLC methods. The NP-HPLC method showed some promise but would require further optimization to achieve baseline separation. The RP-HPLC method was ineffective for this particular pair of diastereomers. This outcome aligns with broader industry findings that SFC often provides better selectivity and speed for isomer separations.[10][15]
Experimental Protocols
Herein are detailed protocols for the superior SFC method identified in the case study.
Analytical SFC Protocol
-
System Preparation:
-
Instrument: Waters ACQUITY UPC² System or equivalent.
-
Column: ACQUITY UPC² Torus 2-PIC (1.7 µm, 3.0 x 100 mm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Seal Wash: 90:10 Methanol/Water.
-
-
Chromatographic Conditions:
-
Column Temperature: 40 °C.
-
Automated Back Pressure Regulator (ABPR): 1500 psi.
-
Flow Rate: 2.0 mL/min.
-
Injection Volume: 1 µL.
-
Sample Concentration: ~1 mg/mL in Methanol.
-
UV Detection: 254 nm.
-
Gradient: 5% B to 40% B over 3 minutes, hold at 40% B for 0.5 minutes, return to 5% B over 0.1 minutes, and re-equilibrate for 1.4 minutes.
-
Total Run Time: 5 minutes.
-
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the sample mixture.
-
Integrate the resulting peaks to determine retention times and calculate the resolution factor (Rs).
-
Scaling to Preparative SFC
Once the analytical method is established, it can be scaled to a preparative system for material isolation.
-
System: Preparative SFC system with a column of the same stationary phase but larger dimensions (e.g., 10 mm or 21.2 mm ID).
-
Geometric Scaling: Use scaling calculators to adjust the flow rate and gradient times based on the column dimensions. The injection volume can be increased significantly to maximize throughput.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal corresponding to the target diastereomer peaks.
-
Post-Processing: Evaporate the collected fractions (containing primarily methanol) under reduced pressure to isolate the pure diastereomer.
Conclusion and Recommendations
The separation of bicyclic isoxazoline diastereomers is a critical but often challenging step in the drug discovery and development process. While traditional NP-HPLC can be effective, modern Supercritical Fluid Chromatography (SFC) frequently offers superior performance, providing faster separations, higher resolution, and unique selectivity, all while being a more environmentally sustainable technique. [11][14]
For researchers tackling this challenge, the following recommendations are provided:
-
Prioritize SFC Screening: Given its high success rate and speed, SFC should be the primary screening platform for diastereomer separations.[10][15]
-
Screen Multiple Stationary Phases: The key to separation is finding the right selectivity. Screen a diverse set of achiral columns (e.g., silica, cyano, 2-ethylpyridine, diethylamine) in both SFC and HPLC to maximize the chances of success.
-
Leverage Orthogonality: If one technique (e.g., SFC) separates the diastereomeric pair but co-elutes an impurity, an orthogonal technique (e.g., RP-HPLC) may be used as a secondary purification step.
-
Systematic Optimization: Once initial selectivity is found, systematically optimize parameters such as the organic modifier, gradient slope, temperature, and back pressure (in SFC) to achieve baseline resolution (Rs ≥ 1.5).
By adopting a logical, multi-platform screening approach with an emphasis on SFC, scientists can significantly streamline the purification of bicyclic isoxazoline diastereomers, accelerating the pace of research and development.
References
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MDPI. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Available from: [Link]
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RSC Publishing. 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Available from: [Link]
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Waters Corporation. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]
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International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Available from: [Link]
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PharmaTutor. Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Available from: [Link]
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Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
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ResearchGate. Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. Available from: [Link]
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MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available from: [Link]
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National Center for Biotechnology Information. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Available from: [Link]
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ResearchGate. Reversed-phase HPLC separation of the diastereomers of compound.... Available from: [Link]
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PubMed. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Available from: [Link]
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National Center for Biotechnology Information. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde (CAS No. 2649066-45-3). As a novel bicyclic aldehyde derivative used in research and development, adherence to rigorous safety and disposal procedures is paramount, ensuring the protection of laboratory personnel and the environment. This guide is built on the core principles of proactive risk mitigation and regulatory compliance.
Core Principle: Hazard Assessment and the Precautionary Approach
The foundation of any disposal protocol is a thorough understanding of the compound's known and potential hazards. According to the Safety Data Sheet (SDS) provided by Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
However, the absence of a formal hazard classification does not imply the absence of risk. For research chemicals with limited long-term toxicological data, a precautionary principle must be applied. The molecular structure contains features that warrant careful handling:
-
An Aldehyde Group: Aldehydes as a class can be irritants and sensitizers.
-
A Strained Bicyclic System: The 2-oxa-3-azabicyclo[3.1.0]hexane core is a strained ring system. While the provided SDS indicates stability under standard conditions, its reactivity with other waste chemicals may be unknown.[1]
Therefore, the operational directive is to handle this compound and its associated waste with the same diligence as a confirmed hazardous substance, following all institutional and regulatory guidelines for chemical waste.[2][3]
Personnel Safety: Protective Equipment and First Aid
Prior to handling the compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The primary objective is to prevent any direct contact or inhalation.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with solid particulates.[4][5] |
| Hand Protection | Standard laboratory nitrile gloves. | Provides a barrier against dermal contact. Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Protective Clothing | Full-length laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation. | If handling creates dust, use a NIOSH-approved respirator. All handling of the solid compound should occur in a well-ventilated area or chemical fume hood.[4] |
Emergency First Aid Protocols: In the event of an exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air. If they feel unwell, consult a physician.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water or use an emergency shower.[1][7]
-
In Case of Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7]
-
If Swallowed: Have the victim drink water (two glasses at most). If the person feels unwell, consult a doctor.[1]
Standard Operating Procedure for Disposal
This section details the step-by-step process for managing waste streams containing this compound. The guiding principle is waste segregation at the source to prevent dangerous reactions in collection containers.[2]
Step 1: Decontamination of Empty Containers
Empty containers that once held the compound must be decontaminated before being discarded or recycled.[3]
-
Initial Rinse: Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., ethyl acetate or acetone).
-
Collect Rinsate: All rinsate from this process is considered chemical waste. It must be collected and added to a designated "Non-Halogenated Organic Solvent Waste" container.
-
Final Rinse: Perform a final triple rinse with water. This final aqueous rinsate can typically be discharged to the sanitary sewer, but consult your institutional EHS guidelines.[8]
-
Container Disposal: Once decontaminated, deface or remove the original label and dispose of the container according to your facility's procedures for clean glass or plastic waste.[9]
Step 2: Disposal of Unused Compound and Contaminated Materials
All unused or waste product, as well as materials contaminated during handling (e.g., weigh boats, contaminated paper towels, spill cleanup debris), must be disposed of as chemical waste.
-
Waste Collection: Place the solid waste into a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[10][11]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[11] The label must also include:
-
The full chemical name: "this compound"
-
CAS Number: "2649066-45-3"
-
An accurate list of all components and their approximate percentages.
-
-
Storage: Keep the waste container securely capped at all times, except when adding waste.[11] Store it in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.[2]
-
Pickup and Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical via standard trash or sewer drains.[2][4]
Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions.
Caption: Decision workflow for proper disposal of waste.
Spill Management Protocol
In the event of a spill, a calm and methodical response is essential to mitigate any potential exposure.
-
Evacuate and Alert: Notify personnel in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill location. If the compound is a solid, prevent it from becoming airborne.
-
Don PPE: Wear the PPE detailed in Section 2 (goggles, lab coat, gloves).
-
Contain and Clean:
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a spill pillow.[1]
-
Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Clean the spill area with a cloth or paper towels dampened with a suitable solvent, followed by soap and water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, towels) must be placed in the hazardous waste container along with the spilled substance.[7] Seal, label, and store the container as described in Section 3.2.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 12, 2026, from [Link]
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Safe Disposal of Laboratory Chemicals. (n.d.). Environmental Marketing Services. Retrieved February 12, 2026, from [Link]
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Safety data sheet. (2023, June 23). Carl ROTH. Retrieved February 12, 2026, from [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved February 12, 2026, from [Link]
-
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (2020, August 24). Preprints.org. Retrieved February 12, 2026, from [Link]
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved February 12, 2026, from [Link]
-
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
Isoxazoline. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Retrieved February 12, 2026, from [Link]
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Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved February 12, 2026, from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. Retrieved February 12, 2026, from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved February 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde
This document provides critical safety and handling protocols for 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde. Given that this is a specialized chemical, comprehensive toxicological data is not extensively available.[1] Therefore, our guidance is built upon a conservative risk assessment, grounded in the known reactivity and potential hazards of its core functional groups: a reactive aldehyde and a strained bicyclic imine. The fundamental principle is to treat this compound with the highest degree of caution, assuming significant potential for irritation, sensitization, and unknown toxicity.
Hazard Analysis: Understanding the "Why" Behind the Precautions
The necessity for stringent personal protective equipment (PPE) and handling protocols stems from the compound's molecular structure.
-
The Aldehyde Group (-CHO): Aldehydes are well-documented for their reactivity. They can act as potent irritants to the skin, eyes, and respiratory system.[2] Similar to glutaraldehyde, a well-studied hazardous aldehyde, there is a potential for this compound to cause skin sensitization, leading to allergic reactions upon repeated exposure.[3] Inhalation of vapors or fine dust particles can lead to respiratory tract irritation.[4]
-
The Bicyclic Imine Moiety: The 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene core contains a C=N double bond (an imine) within a strained bicyclic system. Imines can be susceptible to hydrolysis, and the ring strain may enhance the compound's overall reactivity.[5][6] While stable under recommended storage conditions, its reactivity with common laboratory reagents like acids and strong oxidizing agents should be assumed.[7]
Due to the lack of thorough investigation into its specific health effects, we must operate under the precautionary principle and implement engineering controls and PPE sufficient to mitigate exposure to a potentially harmful substance.
Essential Personal Protective Equipment (PPE)
The selection of PPE is the most critical line of defense after engineering controls. All PPE must be inspected for integrity before each use.[3]
Primary Protection
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.
-
High-Risk Operations: When handling larger quantities (>1g), preparing solutions, or when there is any risk of splashing, a full-face shield must be worn over the chemical splash goggles.[3] This provides an essential secondary barrier for the entire face.
-
-
Skin Protection:
-
Gloves: Double-gloving with nitrile gloves is required. Nitrile provides good resistance against a broad range of chemicals and potential puncture resistance.[8] Ensure gloves have long cuffs to protect the forearms.[3] Latex gloves are not recommended due to potential permeability to aldehydes.[3] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
-
Protective Clothing: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher splash potential, a chemically resistant apron should be worn over the lab coat.[3]
-
-
Respiratory Protection:
-
Primary Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2]
-
Emergency Use: Respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, may be required for spill cleanup or in the event of a ventilation failure.[3] All personnel requiring respirator use must be properly fit-tested and trained.
-
-
Footwear:
-
Requirement: Fully enclosed, chemical-resistant shoes are mandatory. Cloth or leather shoes are not suitable as they can absorb chemical spills.[3]
-
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage Retrieval | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Splash Goggles | Double-Gloved Nitrile | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solution | Face Shield over Goggles | Double-Gloved Nitrile | Chemical Apron over Lab Coat | Required: Chemical Fume Hood |
| Reaction Workup | Face Shield over Goggles | Double-Gloved Nitrile | Chemical Apron over Lab Coat | Required: Chemical Fume Hood |
| Waste Disposal | Face Shield over Goggles | Double-Gloved Nitrile | Chemical Apron over Lab Coat | Required: Chemical Fume Hood |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, procedural workflow is essential for minimizing exposure risk.
Engineering Controls
The primary engineering control is a certified chemical fume hood. Ensure the sash is positioned as low as possible while allowing for comfortable manipulation. An eyewash station and safety shower must be immediately accessible and verified to be in working order.[7]
Handling Workflow Diagram
Caption: Step-by-step workflow for handling the compound.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation.[7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill:
-
Small Spill (in fume hood): Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety office immediately. Do not attempt to clean it up without proper training and equipment.[9]
-
Disposal Plan
Under no circumstances should this chemical or its waste be disposed of in the standard trash or down the sanitary sewer.
-
Waste Collection: All waste materials, including contaminated consumables (gloves, wipes, absorbent pads) and solutions containing the compound, must be collected in a designated, compatible hazardous waste container.[10]
-
Container Management: The waste container must be kept tightly sealed at all times, except when adding waste.[10][11] Do not use metal containers for potentially corrosive waste.[10]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its chemical contents, including "this compound" and any solvents, with approximate percentages.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated according to compatibility, until it is collected by your institution's hazardous waste management team.[10]
By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this reactive and poorly characterized compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet (SDS) - NBD-X. Eurogentec. [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
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Personal Protective Equipment. Auburn University. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Imine formation-Typical procedures. OperaChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
